molecular formula C18H14N4O5 B5987651 1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea

1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea

Cat. No.: B5987651
M. Wt: 366.3 g/mol
InChI Key: YJHAPNXNEICCIE-UHFFFAOYSA-N
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Description

1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring substituted with a hydroxyl group and a nitrophenyl group attached to a urea moiety. Its distinct structure allows it to participate in a variety of chemical reactions, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

The synthesis of 1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Naphthalene Derivative Preparation: The starting material, 3-hydroxynaphthalene-2-carboxylic acid, is first converted to its corresponding acid chloride using thionyl chloride.

    Urea Formation: The acid chloride is then reacted with 4-nitrophenylurea in the presence of a base such as triethylamine to form the desired urea derivative.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow systems to enhance yield and efficiency.

Chemical Reactions Analysis

1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or interact with cellular receptors, leading to biological effects such as antimicrobial activity. The exact molecular targets and pathways depend on the specific application and derivative being studied.

Comparison with Similar Compounds

1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea can be compared with similar compounds such as:

    1-[(3-Hydroxynaphthalene-2-carbonyl)amino]-3-(3-nitrophenyl)urea: Similar structure but with a different position of the nitro group, leading to variations in reactivity and applications.

    Naphthalene-2-carboxamide derivatives: These compounds share the naphthalene core but differ in their substituents, affecting their chemical and biological properties.

Properties

IUPAC Name

1-[(3-hydroxynaphthalene-2-carbonyl)amino]-3-(4-nitrophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O5/c23-16-10-12-4-2-1-3-11(12)9-15(16)17(24)20-21-18(25)19-13-5-7-14(8-6-13)22(26)27/h1-10,23H,(H,20,24)(H2,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHAPNXNEICCIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NNC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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